

Measuring Caspase-4 Activity with Ac-LEVD-AFC: An Application Note and Protocol

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Compound of Interest

Compound Name: Ac-LEVD-AFC

Cat. No.: B1370547

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Introduction

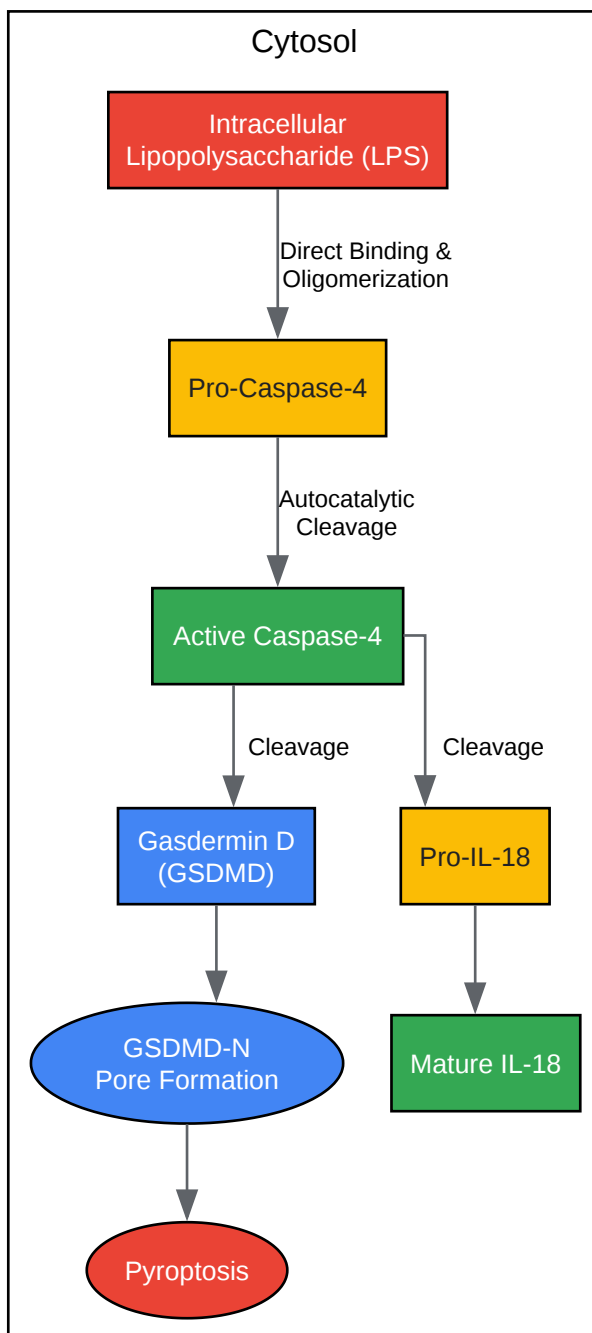
Caspase-4, in humans, and its murine ortholog caspase-11, are key mediators of the non-canonical inflammasome pathway, an innate immune response triggered by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.[1][2] Activation of caspase-4 leads to a form of inflammatory cell death known as pyroptosis and the processing of pro-inflammatory cytokines.[1][3] The fluorogenic substrate **Ac-LEVD-AFC** is a sensitive tool for quantifying caspase-4 activity. This peptide substrate contains the recognition sequence LEVD, which is specifically cleaved by active caspase-4. Upon cleavage, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) molecule is released, resulting in a measurable increase in fluorescence. This application note provides a detailed protocol for measuring **Ac-LEVD-AFC** fluorescence using a plate reader, enabling researchers to quantify caspase-4 activity in cell lysates.

Principle of the Assay

The assay is based on the enzymatic cleavage of the **Ac-LEVD-AFC** substrate by active caspase-4. The intact substrate is non-fluorescent. However, upon cleavage of the peptide backbone by caspase-4, the AFC fluorophore is released. The free AFC emits a strong yellow-green fluorescence when excited with light at approximately 400 nm, with a corresponding emission maximum at around 505 nm.[4][5] The rate of AFC release is directly proportional to the activity of caspase-4 in the sample, which can be continuously monitored using a fluorescence plate reader.

Signaling Pathway

Non-Canonical Inflammasome Pathway

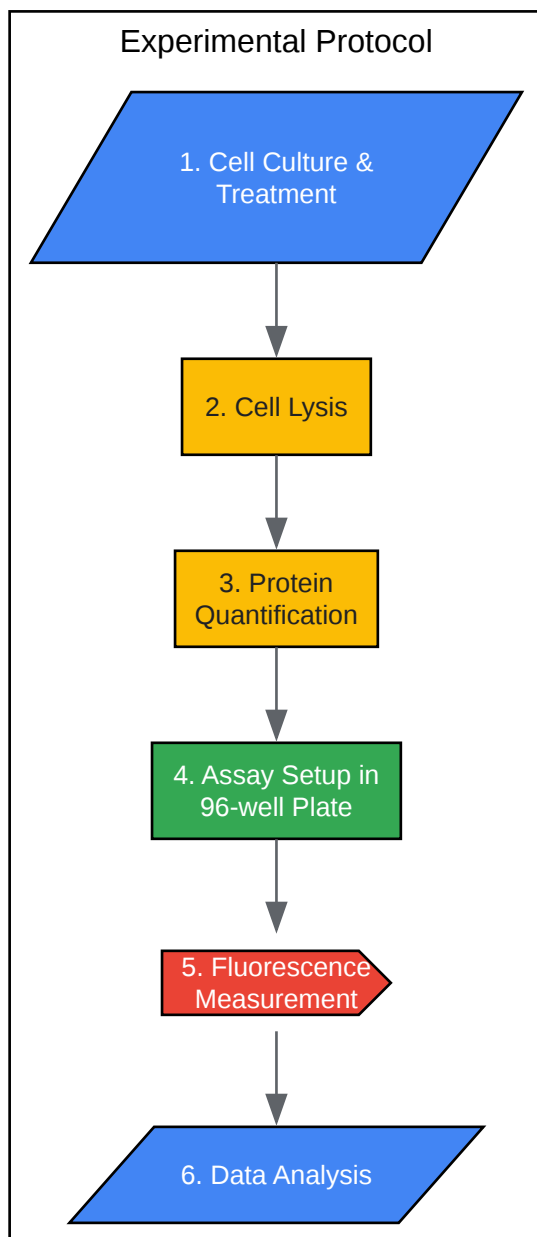


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Caption: Non-canonical inflammasome signaling pathway.

Experimental Workflow

Ac-LEVD-AFC Caspase-4 Assay Workflow



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Caption: General workflow for the caspase-4 activity assay.

Materials and Reagents

Reagent	Supplier	Catalog Number	Storage
Ac-LEVD-AFC	Cayman Chemical	10013	-20°C
Cell Lysis Buffer	Various	N/A	4°C
2X Reaction Buffer	Various	N/A	4°C
Dithiothreitol (DTT)	Various	N/A	-20°C
Bovine Serum Albumin (BSA)	Various	N/A	4°C
BCA Protein Assay Kit	Various	N/A	Room Temperature
96-well black, clear bottom plates	Various	N/A	Room Temperature
Recombinant Human Caspase-4	R&D Systems	794-C4-010	-80°C

Detailed Experimental Protocol

Reagent Preparation

- **Cell Lysis Buffer (1X):** Prepare a lysis buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Store at 4°C. Immediately before use, add protease inhibitors.
- **2X Reaction Buffer:** Prepare a buffer containing 40 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT. Prepare fresh DTT solution and add to the buffer immediately before use.
- **Ac-LEVD-AFC Substrate (1 mM Stock):** Reconstitute lyophilized **Ac-LEVD-AFC** in DMSO to a final concentration of 1 mM. Store the stock solution at -20°C, protected from light.
- **Recombinant Caspase-4 (Positive Control):** Reconstitute and dilute the enzyme according to the manufacturer's instructions to generate a standard curve.

Cell Lysis

- Culture cells to the desired density and treat with experimental compounds to induce caspase-4 activity.
- For adherent cells, wash the cell monolayer with ice-cold PBS and aspirate. Add an appropriate volume of ice-cold Cell Lysis Buffer and scrape the cells. For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C, wash with ice-cold PBS, and resuspend the cell pellet in ice-cold Cell Lysis Buffer.
- Incubate the cell lysate on ice for 20 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Carefully transfer the supernatant (cytosolic extract) to a pre-chilled microfuge tube. This supernatant contains the active caspases.

Protein Quantification

- Determine the protein concentration of each cell lysate using a standard protein assay, such as the BCA assay.
- Normalize the protein concentration of all samples to be within the linear range of the caspase-4 assay.

Assay Setup

- In a 96-well black, clear-bottom plate, add the following to each well:
 - Sample Wells: 50 µL of cell lysate (containing 50-200 µg of protein).
 - Positive Control Wells: A serial dilution of recombinant active caspase-4.
 - Negative Control (No Enzyme) Wells: 50 µL of Cell Lysis Buffer.
 - Blank (No Substrate) Wells: 50 µL of cell lysate.
- Prepare the master mix by adding 5 µL of 1 mM **Ac-LEVD-AFC** to 45 µL of 2X Reaction Buffer for each reaction.

- Initiate the reaction by adding 50 μ L of the master mix to each well (except the blank wells). The final concentration of **Ac-LEVD-AFC** will be 50 μ M.
- For blank wells, add 50 μ L of 2X Reaction Buffer without the substrate.

Fluorescence Measurement

- Immediately place the 96-well plate into a fluorescence plate reader pre-heated to 37°C.
- Set the plate reader to measure fluorescence kinetically over a period of 1-2 hours, with readings taken every 5-10 minutes.
- Plate Reader Settings:
 - Excitation Wavelength: 400 nm
 - Emission Wavelength: 505 nm
 - Read Type: Kinetic
 - Temperature: 37°C
 - Gain Setting: Optimize the gain setting using a positive control well to ensure the signal is within the linear range of the detector and does not become saturated.

Data Analysis and Presentation

- Subtract the background fluorescence (from the blank wells) from the fluorescence readings of all other wells.
- Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time for each sample.
- Determine the rate of the reaction (V_{max}) by calculating the slope of the linear portion of the curve.
- Normalize the caspase-4 activity to the protein concentration of the cell lysate.

- The fold-increase in caspase-4 activity can be determined by comparing the activity in treated samples to that in untreated control samples.^[4]

Sample Data Table

Sample	Protein Conc. (µg/µL)	Vmax (RFU/min)	Normalized Activity (RFU/min/µg protein)	Fold Change vs. Control
Untreated Control	2.0	150	75	1.0
LPS (1 µg/mL)	2.0	750	375	5.0
LPS + Inhibitor X	2.0	225	112.5	1.5
Recombinant Caspase-4 (1 U)	N/A	1200	N/A	N/A

Troubleshooting

Issue	Possible Cause	Solution
High background fluorescence	Autofluorescence from cell lysate or media components.	Use a plate reader with appropriate filters to minimize background. Ensure complete removal of phenol red-containing media.
Low or no signal	Inactive enzyme, incorrect buffer pH, or insufficient substrate.	Use a positive control (recombinant caspase-4) to verify assay components. Ensure the pH of the reaction buffer is optimal (pH 7.4). Check the concentration and storage of the Ac-LEVD-AFC substrate.
Signal saturation	Gain setting is too high, or too much protein/enzyme is used.	Optimize the gain setting on the plate reader. Perform a titration of the cell lysate or recombinant enzyme to find the optimal concentration.
Non-linear reaction kinetics	Substrate depletion or enzyme instability.	Reduce the incubation time or use a lower concentration of enzyme/lysate. Ensure all reagents are kept on ice until the start of the assay.

Conclusion

The **Ac-LEVD-AFC**-based fluorometric assay is a robust and sensitive method for quantifying caspase-4 activity. By following this detailed protocol, researchers can obtain reliable and reproducible data to investigate the role of caspase-4 in various biological processes, particularly in the context of innate immunity and inflammatory diseases. Proper optimization of experimental conditions, including protein concentration and plate reader settings, is crucial for achieving accurate results.

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